molecular formula C9H5BrN2O4 B1416981 3-Bromo-4-cyano-2-nitrophenylacetic acid CAS No. 1806853-73-5

3-Bromo-4-cyano-2-nitrophenylacetic acid

Cat. No.: B1416981
CAS No.: 1806853-73-5
M. Wt: 285.05 g/mol
InChI Key: HUOSHDNJNFUSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyano-2-nitrophenylacetic acid is a multifunctional aromatic compound featuring a phenylacetic acid backbone substituted with bromine (position 3), cyano (position 4), and nitro (position 2) groups. Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 285.05 g/mol. The compound’s structural complexity arises from the synergistic effects of its substituents:

  • Cyano: Contributes to hydrogen-bonding interactions and metabolic stability.
  • Nitro: Strong electron-withdrawing effects modulate acidity and electronic properties.

This compound is hypothesized to serve as a versatile intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive sites.

Properties

IUPAC Name

2-(3-bromo-4-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-8-6(4-11)2-1-5(3-7(13)14)9(8)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOSHDNJNFUSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4-cyano-2-nitrophenylacetic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-nitrophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the nitro group to an amino group, resulting in 3-Bromo-4-cyano-2-aminophenylacetic acid.

    Oxidation: Transformation of the cyano group to a carboxylic acid, yielding 3-Bromo-4-carboxy-2-nitrophenylacetic acid.

Scientific Research Applications

3-Bromo-4-cyano-2-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-nitrophenylacetic acid depends on its chemical structure and the functional groups present. The bromine, cyano, and nitro groups can interact with various molecular targets, leading to different biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Structural Insights :

  • The absence of bromine in 4-cyano-2-nitrophenylacetic acid simplifies its synthetic utility but limits its applicability in halogen-specific reactions.

Physicochemical Properties

Property 3-Bromo-4-cyano-2-nitrophenylacetic acid 3-Bromo-4-fluorophenylacetic acid 4-Cyano-2-nitrophenylacetic acid
LogP ~2.8* 2.1 ~1.9*
Water Solubility (mg/mL) <0.05* 0.1 ~0.2*
Hydrogen Bond Acceptors 6 3 5
Polar Surface Area (Ų) ~110* 37.3 ~95*

*Estimated values based on substituent contributions.

Key Observations :

  • The target compound’s lower solubility compared to 3-bromo-4-fluorophenylacetic acid arises from increased hydrophobicity (higher LogP) and polar surface area due to nitro and cyano groups.
  • The higher hydrogen-bond acceptors (6 vs.

Handling Recommendations :

  • Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-cyano-2-nitrophenylacetic acid
Reactant of Route 2
3-Bromo-4-cyano-2-nitrophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.